N-(3-aminopropyl)-2-methoxyacetamide

Description

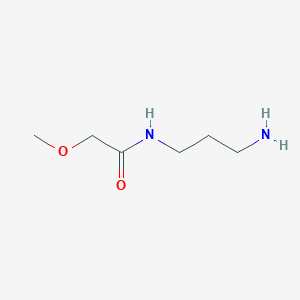

N-(3-Aminopropyl)-2-methoxyacetamide is a secondary acetamide derivative characterized by a methoxy group attached to the acetamide backbone and a 3-aminopropyl chain linked to the nitrogen atom. This compound likely finds applications in polymer chemistry, metal ion recovery, or pharmaceutical intermediates, akin to structurally related acetamides .

Properties

Molecular Formula |

C6H14N2O2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

N-(3-aminopropyl)-2-methoxyacetamide |

InChI |

InChI=1S/C6H14N2O2/c1-10-5-6(9)8-4-2-3-7/h2-5,7H2,1H3,(H,8,9) |

InChI Key |

LTLRMBVNGLKULG-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-2-methoxyacetamide can be achieved through several methods. One common approach involves the reaction of 3-aminopropylamine with 2-methoxyacetyl chloride under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-aminopropyl)-2-methoxyacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The methoxyacetamide moiety can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Structural and Physicochemical Comparison

*Hypothesized structure based on analogues.

Key Observations:

- Substituent Effects: Alkyl vs. Amino Groups: The presence of primary amines (e.g., aminopropyl in ) enhances metal-binding capacity, as seen in Ag(I) sorption studies. Secondary amines (e.g., methylamino in ) may reduce reactivity but improve stability.

- Physicochemical Properties: Hydrophilicity: The aminopropyl group in this compound likely increases water solubility compared to ethoxypropyl or methoxypropyl derivatives. Stability: Methoxy groups generally enhance oxidative stability, as seen in N-(3-amino-4-methoxyphenyl)acetamide .

Functional and Application-Based Comparison

Table 2: Functional Performance in Ag(I) Sorption

Insights :

- The aminopropyl chain in this compound may offer comparable Ag(I) sorption if integrated into a polymer matrix, though its performance would depend on the methoxy group’s steric effects.

Biological Activity

N-(3-aminopropyl)-2-methoxyacetamide is a versatile compound notable for its biological activity, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications, supported by relevant research findings.

This compound, also known as its dihydrochloride form, has the molecular formula C7H15Cl2N2O. It features a primary amine group that enhances its reactivity, making it suitable for various chemical applications, including bioconjugation and cross-linking reactions. The synthesis typically involves reacting 3-aminopropylamine with 2-methoxyacetyl chloride under controlled conditions to ensure high purity and yield.

Biological Activity

1. Mechanism of Action

The primary amine group of this compound allows it to form covalent bonds with biological molecules, enhancing the stability and bioavailability of drugs. This property is crucial in drug delivery systems and diagnostic assays, where stable interactions with biomolecules are required.

2. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, compounds structurally related to this compound have shown cytotoxic effects in various cancer cell lines. One study demonstrated that certain derivatives induced apoptosis in lung carcinoma cells, with early apoptosis rates reaching 42.7% compared to control groups .

3. Neuropharmacological Effects

this compound has been implicated in modulating neurotensin receptors (NTS1), which are involved in several neurological processes such as pain perception and anxiety regulation. Its selective antagonistic activity at these receptors suggests potential therapeutic applications in treating conditions like depression and schizophrenia.

Case Studies

Case Study 1: Anticancer Properties

In a study investigating the cytotoxicity of various bis(2-aminoethyl)amine derivatives, this compound derivatives were tested against A549 lung carcinoma cells. The results indicated a significant increase in early apoptosis among treated cells, highlighting the compound's potential as an anticancer agent .

Case Study 2: Neurotensin Receptor Modulation

A compound derived from this compound was evaluated for its ability to block neurotensin-induced signaling pathways in CHO cells expressing human NTS1. The compound exhibited an IC50 value of 9 nM, demonstrating its potency and selectivity for the receptor, which is critical for developing treatments for neuropsychiatric disorders.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.